

A Comprehensive Technical Guide to 6-O-(E)-Caffeoylglucopyranose (CAS: 209797-79-5)

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Compound of Interest

Compound Name: 6-O-(E)-Caffeoylglucopyranose

Cat. No.: B15591430

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-(E)-Caffeoylglucopyranose is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological activities, with a particular focus on its antioxidant effects. Detailed experimental protocols for relevant assays are provided to facilitate further research. While data on its broader biological activities and specific signaling pathway interactions remain limited, this document serves as a foundational resource for researchers investigating this compound for drug discovery and development.

Chemical and Physical Properties

6-O-(E)-Caffeoylglucopyranose is a glycoside of caffeic acid. The caffeoyl moiety is ester-linked to the 6-position of a glucopyranose sugar.

Property	Value	Source
CAS Number	209797-79-5	N/A
Molecular Formula	C ₁₅ H ₁₈ O ₉	N/A
Molecular Weight	342.3 g/mol	N/A
Appearance	Powder	N/A
Purity	>98% (Commercially available)	N/A
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	N/A

Biological Activities and Quantitative Data

The primary biological activity of **6-O-(E)-Caffeoylglucopyranose** reported in the literature is its antioxidant capacity.

Antioxidant Activity

A study by Noreen et al. (2019) investigated the free radical scavenging activity of a compound identified as caffeoyl-β-D-glucopyranoside, which corresponds to **6-O-(E)-Caffeoylglucopyranose**, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[\[1\]](#)[\[2\]](#)

Activity	Assay	Result (IC ₅₀)	Source
Antioxidant	DPPH Radical Scavenging	93.25 ± 0.12 μM	[1] [2]

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the assessment of **6-O-(E)-Caffeoylglucopyranose**'s biological activity are provided below.

Antioxidant Assays

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Test compound (**6-O-(E)-Caffeoylglucopyranose**)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

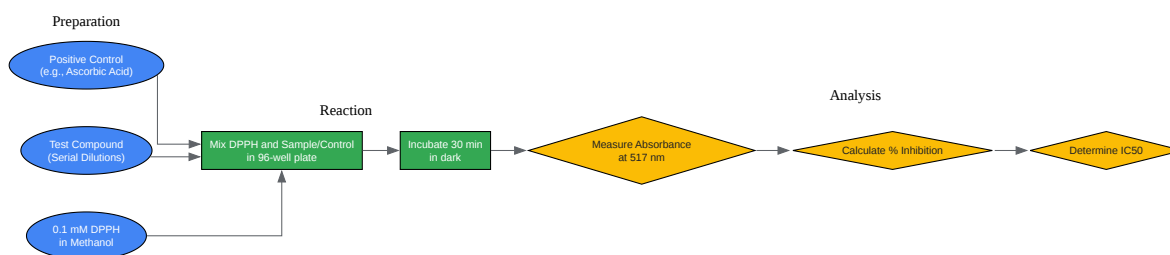
- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
- Preparation of Test Compound and Control: Prepare a stock solution of **6-O-(E)-Caffeoylglucopyranose** in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
- Assay:
 - In a 96-well plate, add 100 μ L of the DPPH solution to each well.
 - Add 100 μ L of the different concentrations of the test compound or positive control to the respective wells.
 - For the blank, add 100 μ L of the solvent (e.g., methanol) to the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where:

- Abs_{control} is the absorbance of the DPPH solution with the solvent.
 - Abs_{sample} is the absorbance of the DPPH solution with the test compound.
- IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow Diagram:



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DPPH Radical Scavenging Assay Workflow.

In Vitro Anti-inflammatory Assays

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory activity.

Materials:

- Bovine Serum Albumin (BSA) or Egg Albumin
- Phosphate Buffered Saline (PBS, pH 6.4)
- Test compound (**6-O-(E)-Caffeoylglucopyranose**)
- Positive control (e.g., Diclofenac sodium)
- Water bath
- Spectrophotometer

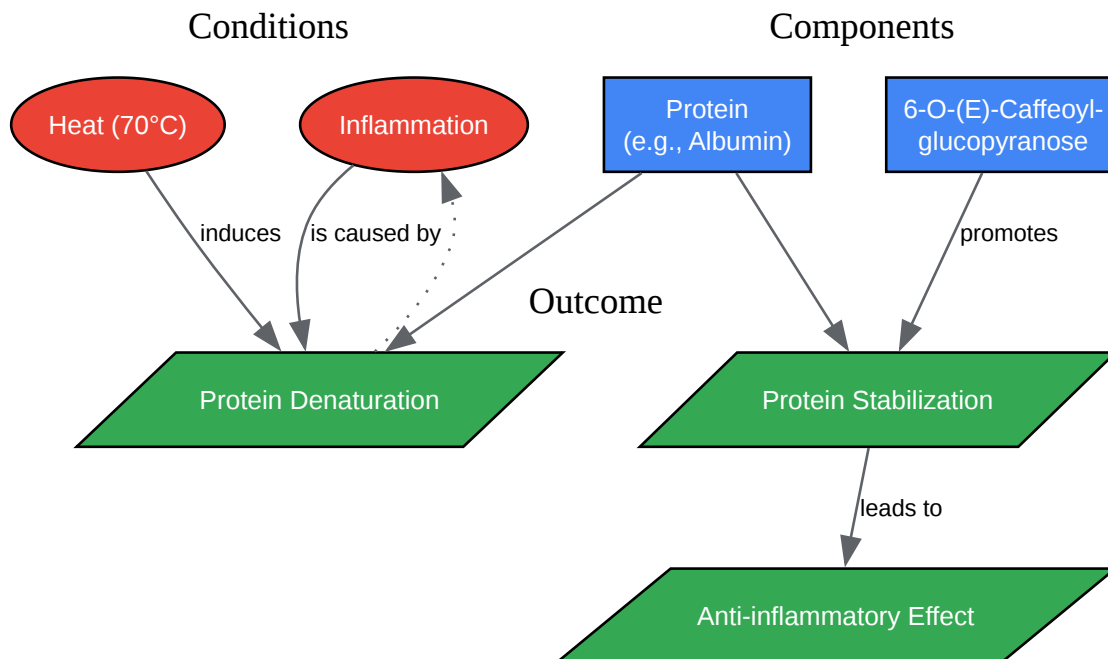
Procedure:

- **Reaction Mixture:** The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from fresh hen's egg) or 0.45 mL of 1% aqueous solution of BSA, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.
- **Control and Blank:** A similar volume of distilled water serves as the control. A blank contains only the test compound and PBS without the protein.
- **Incubation:** The mixtures are incubated at 37°C for 20 minutes.
- **Denaturation:** Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
- **Cooling and Measurement:** After cooling, the absorbance of the solutions is measured at 660 nm.
- **Calculation:** The percentage inhibition of protein denaturation is calculated as follows:

Where:

- Abs_sample is the absorbance of the test sample.
- Abs_control is the absorbance of the control.

Logical Relationship Diagram:



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Logic of the Protein Denaturation Assay.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that elucidate the signaling pathways directly modulated by **6-O-(E)-Caffeoylglucopyranose** for any of its potential biological activities. Further research is required to identify and characterize its molecular targets and downstream signaling cascades.

Conclusion and Future Directions

6-O-(E)-Caffeoylglucopyranose demonstrates notable antioxidant activity, as evidenced by its IC₅₀ value in the DPPH radical scavenging assay. This technical guide provides the

foundational information and experimental protocols necessary for researchers to further investigate this compound. Future research should focus on:

- Expanding Biological Screening: Conducting a broader range of in vitro and in vivo assays to evaluate its anti-inflammatory, neuroprotective, anticancer, and other potential therapeutic activities.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which **6-O-(E)-Caffeoylglucopyranose** exerts its biological effects.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features responsible for its activity and to potentially develop more potent derivatives.
- Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.

The information presented herein serves as a catalyst for the continued exploration of **6-O-(E)-Caffeoylglucopyranose** as a promising lead compound in drug discovery.

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References

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